molecular formula C96H114O6 B14284478 1,2,3,4,5,6-Hexakis[2-(4-heptoxyphenyl)ethynyl]benzene CAS No. 120449-67-4

1,2,3,4,5,6-Hexakis[2-(4-heptoxyphenyl)ethynyl]benzene

Cat. No.: B14284478
CAS No.: 120449-67-4
M. Wt: 1363.9 g/mol
InChI Key: URUUOVOQDIDTFV-UHFFFAOYSA-N
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Description

1,2,3,4,5,6-Hexakis[2-(4-heptoxyphenyl)ethynyl]benzene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene core substituted with six ethynyl groups, each linked to a heptoxyphenyl moiety. Its intricate structure makes it a subject of interest in materials science, particularly in the development of liquid crystalline materials and organic semiconductors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5,6-Hexakis[2-(4-heptoxyphenyl)ethynyl]benzene typically involves multi-step organic reactions. One common approach is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and bases such as triethylamine or potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5,6-Hexakis[2-(4-heptoxyphenyl)ethynyl]benzene can undergo various chemical reactions, including:

    Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form saturated hydrocarbons.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of hexakis[2-(4-heptoxyphenyl)ethyl]benzene.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

1,2,3,4,5,6-Hexakis[2-(4-heptoxyphenyl)ethynyl]benzene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the production of organic semiconductors and liquid crystalline materials for electronic devices.

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6-Hexakis[2-(4-heptoxyphenyl)ethynyl]benzene is primarily related to its ability to form stable, self-organizing structures. The ethynyl groups facilitate π-π stacking interactions, leading to the formation of columnar liquid crystalline phases. These phases are crucial for the compound’s application in organic electronics, where they enhance charge transport properties.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4,5,6-Hexakis[2-(4-dodecylphenyl)ethynyl]benzene
  • 1,2,3,4,5,6-Hexakis[2-(4-methoxyphenyl)ethynyl]benzene
  • 1,2,3,4,5,6-Hexakis[2-(4-bromophenyl)ethynyl]benzene

Uniqueness

1,2,3,4,5,6-Hexakis[2-(4-heptoxyphenyl)ethynyl]benzene is unique due to its specific heptoxyphenyl substituents, which impart distinct physical and chemical properties. These substituents enhance the compound’s solubility in organic solvents and its ability to form ordered structures, making it particularly suitable for applications in liquid crystalline materials and organic semiconductors.

Properties

CAS No.

120449-67-4

Molecular Formula

C96H114O6

Molecular Weight

1363.9 g/mol

IUPAC Name

1,2,3,4,5,6-hexakis[2-(4-heptoxyphenyl)ethynyl]benzene

InChI

InChI=1S/C96H114O6/c1-7-13-19-25-31-73-97-85-55-37-79(38-56-85)49-67-91-92(68-50-80-39-57-86(58-40-80)98-74-32-26-20-14-8-2)94(70-52-82-43-61-88(62-44-82)100-76-34-28-22-16-10-4)96(72-54-84-47-65-90(66-48-84)102-78-36-30-24-18-12-6)95(71-53-83-45-63-89(64-46-83)101-77-35-29-23-17-11-5)93(91)69-51-81-41-59-87(60-42-81)99-75-33-27-21-15-9-3/h37-48,55-66H,7-36,73-78H2,1-6H3

InChI Key

URUUOVOQDIDTFV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C#CC2=C(C(=C(C(=C2C#CC3=CC=C(C=C3)OCCCCCCC)C#CC4=CC=C(C=C4)OCCCCCCC)C#CC5=CC=C(C=C5)OCCCCCCC)C#CC6=CC=C(C=C6)OCCCCCCC)C#CC7=CC=C(C=C7)OCCCCCCC

Origin of Product

United States

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